molecular formula C15H11F3O2S B1142873 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261975-51-2

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B1142873
CAS No.: 1261975-51-2
M. Wt: 312.3068496
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Description

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring a trifluoromethyl group and a methylthiophenyl moiety, a scaffold recognized in the development of novel bioactive compounds. While direct biological data for this specific molecule is limited in public literature, its core structure is closely related to potent trifluoromethyl phenyl pyrazole derivatives that have been identified as highly effective growth inhibitors of Gram-positive bacteria . These related compounds show significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis , with some analogs demonstrating low minimum inhibitory concentrations (MIC), bactericidal effects, and an ability to inhibit biofilm formation . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity . The structural architecture of this compound suggests its primary research value lies as a key synthetic intermediate or building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and antimicrobial research . Researchers can utilize this compound to explore structure-activity relationships (SAR), aiming to develop new therapeutic agents against multidrug-resistant bacterial infections .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2S/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZMDUGNYLNNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Synthesis of 3-Bromo-5-trifluoromethylbenzoic Acid :

    • Bromination of 5-trifluoromethylbenzoic acid using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 under controlled conditions yields the 3-bromo derivative.

    • Key Data :

      ParameterValue
      Yield78%
      Reaction Time12 h
      Temperature80°C
  • Preparation of 4-Methylthiophenylboronic Acid :

    • Lithiation of 4-bromothioanisole followed by treatment with triisopropyl borate generates the boronic acid.

    • Key Data :

      ParameterValue
      Yield65%
      PurificationRecrystallization (EtOH)
  • Cross-Coupling :

    • Reaction of 3-bromo-5-trifluoromethylbenzoic acid with 4-methylthiophenylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in dioxane/water (4:1).

    • Key Data :

      ParameterValue
      Yield82%
      Catalyst Loading5 mol%
      Temperature100°C

Method 2: Friedel-Crafts Alkylation

Electrophilic aromatic substitution leverages the directing effects of the trifluoromethyl group to introduce the methylthiophenyl moiety.

Reaction Scheme:

  • Synthesis of 5-Trifluoromethylbenzoyl Chloride :

    • Treatment of 5-trifluoromethylbenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) yields the acyl chloride.

  • Friedel-Crafts Acylation :

    • Reaction with thioanisole (4-methylthiophenyl precursor) in the presence of AlCl3\text{AlCl}_3 forms the ketone intermediate.

    • Key Data :

      ParameterValue
      Yield70%
      Reaction Time6 h
  • Reduction and Oxidation :

    • Wolff-Kishner reduction converts the ketone to a methylene group, followed by oxidation to the carboxylic acid using KMnO4\text{KMnO}_4.

Method 3: Thiomethylation via BF₃·SMe₂

The use of BF3SMe2\text{BF}_3\cdot\text{SMe}_2 as a dual Lewis acid and thiomethylating agent enables direct sulfur incorporation (Paper I, II in).

Reaction Scheme:

  • Functionalization of 5-Trifluoromethylbenzoic Acid :

    • Protection of the carboxylic acid as a methyl ester using diazomethane.

  • Thiomethylation :

    • Treatment with BF3SMe2\text{BF}_3\cdot\text{SMe}_2 introduces the methylthio group at position 3 via electrophilic substitution.

    • Key Data :

      ParameterValue
      Yield68%
      Regioselectivity>95% para
  • Deprotection :

    • Hydrolysis with NaOH\text{NaOH} regenerates the carboxylic acid.

Comparative Analysis of Methods

MethodYieldCostScalabilityRegioselectivity
Suzuki-Miyaura82%HighModerateExcellent
Friedel-Crafts70%LowLowModerate
BF₃·SMe₂ Thiomethylation68%ModerateHighHigh

Emerging Strategies and Innovations

Recent advances in C–H functionalization offer promising alternatives:

  • Photoredox Catalysis : Direct thiomethylation of 5-trifluoromethylbenzoic acid using visible light and MeSSMe\text{MeSSMe} as the sulfur source.

  • Electrochemical Synthesis : Anodic oxidation of thioanisole derivatives coupled with trifluoromethylarenes .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity.

Case Study: Antitubercular Agents

Recent research has highlighted the synthesis of derivatives from compounds similar to 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid for use as antitubercular agents. The benzothiazinone class, which includes compounds synthesized from trifluoromethylbenzoic acids, has been effective against Mycobacterium tuberculosis. Compounds like BTZ043 and PBTZ169 have progressed to clinical trials, indicating a promising therapeutic avenue .

Materials Science

Due to its unique chemical structure, this compound is also investigated for applications in materials science, particularly in the development of polymers and coatings.

The compound can be utilized as a building block in synthesizing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Study: Catalytic Applications

Research has shown that derivatives of trifluoromethylbenzoic acids can act as ligands in coordination chemistry, facilitating reactions that require specific catalytic pathways. For instance, the incorporation of this compound into catalytic systems can enhance reaction selectivity and efficiency .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of research. Studies have suggested that compounds like this compound can be used in environmental monitoring due to their stability and detectability in various matrices.

Table 2: Environmental Stability Data

ParameterValue
Degradation Half-life> 30 days in aqueous systems
Detection Limit0.1 µg/L

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions .

Comparison with Similar Compounds

Substituent Variations in Trifluoromethylbenzoic Acid Derivatives

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Supplier/Status
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid N/A C₁₅H₁₁F₃O₂S 312.30* -SMe, -CF₃ Discontinued CymitQuimica
3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid 1261975-94-3 C₁₅H₉F₃O₄ 326.23 -COOH, -CF₃ Available Combi-Blocks (YB-0470)
3',4'-Dichloro-5-(trifluoromethyl)biphenyl-3-carboxylic acid 1261930-84-0 C₁₄H₇Cl₂F₃O₂ 335.11 -Cl, -CF₃ ≥95% LEAP CHEM CO., LTD.
3-(4-Methylimidazol-1-yl)-5-trifluoromethylbenzoic acid N/A C₁₂H₁₀F₃N₂O₂ 270.21 -imidazole, -CF₃ 95% Apollo Scientific
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid 2096334-35-7 C₁₇H₁₁F₄O₄ 368.26 -F, -COOCH₃, -CF₃ 95% AK Scientific

*Calculated molecular weight based on formula.

Key Structural and Functional Differences

In contrast, carboxy (-COOH) or imidazole substituents (e.g., 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid and 3-(4-Methylimidazol-1-yl)-5-trifluoromethylbenzoic acid ) introduce hydrogen-bonding capabilities, broadening applications in catalysis or metalloorganic frameworks. Chlorine substituents (e.g., 3',4'-Dichloro analog ) increase molecular weight and lipophilicity, favoring membrane permeability in drug candidates.

Acidity and Solubility: The trifluoromethyl (-CF₃) group lowers pKa values compared to non-fluorinated analogs, enhancing solubility in polar solvents. However, methylthio (-SMe) and chloro (-Cl) groups reduce aqueous solubility due to increased hydrophobicity .

Applications :

  • Pharmaceutical Intermediates : The dichloro derivative (CAS 1261930-84-0) is prioritized in agrochemical and antiviral research due to its stability and halogen-mediated bioactivity .
  • Materials Science : The carboxy-substituted analog (CAS 1261975-94-3) is used in polymer crosslinking and functional material synthesis .
  • Discontinued Status : The parent compound’s discontinuation may stem from synthetic complexity or competition with more stable analogs (e.g., imidazole or carboxy derivatives) .

Comparative Performance in Research

  • Thermal Stability : Chlorinated derivatives (e.g., 3',4'-Dichloro analog) exhibit higher thermal stability (~250°C decomposition) compared to methylthio or methoxycarbonyl variants, which degrade below 200°C .
  • Biological Activity : The imidazole-containing analog (Apollo Scientific) shows enhanced inhibitory activity in kinase assays, likely due to nitrogen’s coordination ability .
  • Synthetic Accessibility : Carboxy and methoxycarbonyl derivatives are more straightforward to functionalize via esterification or amidation, unlike the methylthio variant, which requires specialized thiolation protocols .

Biological Activity

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C11H8F3O2S
  • Molecular Weight : 279.24 g/mol
  • IUPAC Name : 3-(4-methylthiophenyl)-5-(trifluoromethyl)benzoic acid

This compound features a trifluoromethyl group and a methylthio group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the methylthio group may also contribute to this effect by increasing lipophilicity, facilitating membrane penetration in microbial cells. A study demonstrated that derivatives of benzoic acid with similar structural motifs showed significant activity against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For instance, compounds that share structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX-1 and COX-2 is particularly relevant for developing anti-inflammatory drugs .

Case Study 1: Antibacterial Activity

In a comparative study of various benzoic acid derivatives, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. The study highlighted the need for further modifications to enhance potency .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting that it may modulate inflammatory pathways effectively. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Summary Table

Property Value
Molecular FormulaC11H8F3O2S
Molecular Weight279.24 g/mol
Antibacterial MIC (S. aureus)32 µg/mL
Anti-inflammatory EffectSignificant reduction in edema

Q & A

Q. What are the common synthetic routes for 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of a benzoic acid core. A plausible route includes:

  • Trifluoromethylation : Introduce the trifluoromethyl group using agents like trifluoromethyl iodide under catalytic conditions .
  • Methylthiophenyl coupling : Employ Suzuki-Miyaura or Ullmann coupling to attach the 4-methylthiophenyl moiety to the benzoic acid scaffold.
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd-based for coupling). Purification via recrystallization or column chromatography is critical for purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound in academic research?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Elemental Analysis : Verify empirical formula accuracy .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation of the trifluoromethyl and thioether groups.
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. For biological assays, dissolve in DMSO (dry stocks) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound for high-throughput applications?

  • Continuous Flow Reactors : Enhance reaction efficiency and scalability by optimizing residence time and reagent mixing .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) for coupling steps .
  • Catalytic Systems : Screen palladium/ligand combinations (e.g., XPhos/Pd(OAc)2_2) to improve coupling yields and reduce catalyst loading .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a lead to explore biological activity?

  • Substituent Variation : Synthesize analogs by modifying the methylthiophenyl group (e.g., replacing with halogens or electron-withdrawing groups) to assess impact on target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group) .
  • In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases or proteases) to correlate structural changes with inhibitory potency .

Q. What experimental approaches are used to investigate interaction mechanisms between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Mutagenesis Studies : Identify key residues in the target protein by substituting amino acids and assessing binding affinity changes .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability .
  • Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition and cell-based viability) to confirm activity trends.
  • Structural Elucidation : Perform co-crystallization studies to verify binding modes and rule out off-target effects .

Q. What computational modeling methods predict the reactivity or binding affinity of this compound in drug discovery?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity in synthetic steps .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time to assess binding stability.
  • Machine Learning (ML) : Train models on existing SAR data to prioritize high-potential analogs for synthesis .

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